4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a chemical compound that belongs to the class of benzo[de]isoquinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents like benzene and petroleum ether, and the product is usually recrystallized from a mixture of these solvents .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the dioxo and isoquinoline moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, its unique chemical properties make it a valuable compound for studying molecular interactions and mechanisms of action .
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in π–π stacking interactions, which are crucial for its binding to target molecules . These interactions can influence various biological processes, making the compound useful for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate include other benzo[de]isoquinoline derivatives such as 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione and 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid .
Uniqueness: What sets this compound apart from similar compounds is its specific functional groups and the resulting chemical properties. The presence of the dioxo and isoquinoline moieties provides unique reactivity and binding capabilities, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C16H12NO4- |
---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate |
InChI |
InChI=1S/C16H13NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-2,4-7H,3,8-9H2,(H,18,19)/p-1 |
InChI Key |
ZHXRDXTYPCPBTI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.